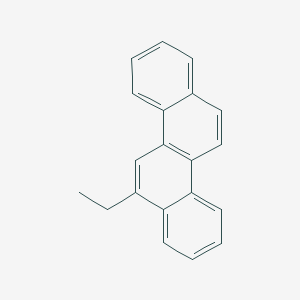

6-Ethylchrysene

Overview

Description

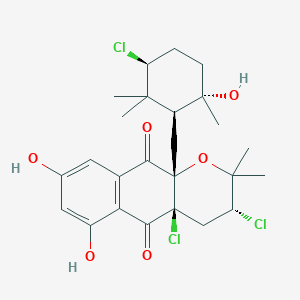

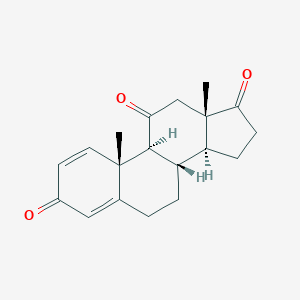

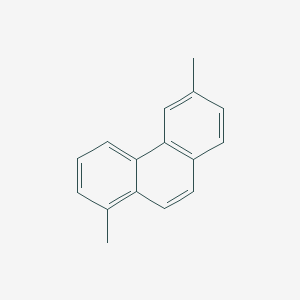

6-Ethylchrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their complex molecular structures and significant chemical stability. While specific research on this compound is scarce, insights into its synthesis, structure, and properties can be inferred from studies on similar PAHs and ethylene-based compounds.

Synthesis Analysis

The synthesis of complex organic molecules like this compound often involves high-pressure reactions and catalytic processes. Ethylene, the simplest alkene, is a foundational building block in organic synthesis, including the polymerization reactions to produce polyethylene and other complex hydrocarbons. High-pressure infrared studies have shown that ethylene undergoes polymerization reactions under specific conditions, leading to various polyethylene forms (Chelazzi et al., 2005)[https://consensus.app/papers/pressureinduced-polymerization-solid-ethylene-chelazzi/c76f9e933e5653db882b1e90885baa92/?utm_source=chatgpt]. These insights into ethylene's behavior under pressure and catalytic conditions provide a foundational understanding for synthesizing more complex hydrocarbons like this compound.

Molecular Structure Analysis

The molecular structure of organic compounds like this compound is characterized by their carbon frameworks and functional groups. Studies on ethylene and its derivatives have elucidated the average structures, bond distances, and angles critical for understanding the molecular geometry of PAHs. For example, the average structure of ethylene has been determined through electron diffraction and spectroscopic analysis, providing baseline data on bond lengths and angles (Kuchitsu, 1966)[https://consensus.app/papers/calculation-average-structure-ethylene-kuchitsu/7339be04d15e513da3f5734b4a74616a/?utm_source=chatgpt]. These structural parameters are essential for predicting the molecular geometry and electronic structure of more complex compounds like this compound.

Chemical Reactions and Properties

PAHs undergo various chemical reactions, including electrophilic substitution and catalytic hydrogenation. The reactivity of PAHs like this compound can be inferred from studies on ethylene and its reactions in the presence of transition metals, which facilitate carbon-carbon bond formation through migratory insertions (Saini et al., 2013)[https://consensus.app/papers/transitionmetalcatalyzed-carboncarbon-bondforming-saini/bd0cf31f2ea05f10a2a7fdafbbf56ef1/?utm_source=chatgpt]. These reactions are crucial for synthesizing complex organic molecules and modifying their structures for specific applications.

Physical Properties Analysis

The physical properties of PAHs, including melting point, solubility, and crystallinity, depend on their molecular structure. While specific data on this compound is not available, the physical properties of related compounds can be analyzed through their synthesis and structural characterization. For instance, the synthesis of polyethylene from ethylene under varying conditions results in materials with different densities and crystallinities (Lyons et al., 2012)[https://consensus.app/papers/synthesis-pxylene-ethylene-lyons/d18fff8b8ac751489ef7625d78a743a6/?utm_source=chatgpt], offering insights into the factors that influence the physical properties of PAHs.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and functional group transformations, can be deduced from general knowledge of PAH chemistry. Studies on ethylene's role in organic synthesis highlight the versatility of alkenes in forming complex hydrocarbons and the influence of catalytic processes on their chemical behavior (Cao et al., 2012)[https://consensus.app/papers/2126dibenzhydryl4chlorophenyliminoethyl61aryliminoethylpyridylironii-cao/d4c834b3458c521aa0a7c0dac27a0218/?utm_source=chatgpt]. These properties are essential for understanding the reactivity and potential applications of this compound in various chemical contexts.

Scientific Research Applications

Reactions with Group 6 Metal Atoms : Studies have shown that group 6 metal atoms react with ethylene, producing insertion and dihydrido products. These become more stable as the oxidation-state complexes decrease down the group 6 column (Cho & Andrews, 2008).

Carcinogenicity Studies : 6-Nitrochrysene has been identified as a potent lung and liver carcinogen in preweanling mice, indicating the importance of this compound in toxicology and cancer research (Delclos et al., 1988).

Induction of Cytochrome P450 1A1 : Research indicates that 6-nitrochrysene (6-NC) induces human CYP1A1 at a transcriptional level in human hepatoma HepG2 cells and lung carcinoma NCI-H322 cells (Chen, Chou & Ueng, 2000).

Surface Science and Catalysis : Ethylene hydrogenation, a model reaction for studying surface science and catalysis, involves ethylchrysene and provides molecular information on crucial chemical reactions (Cremer & Somorjai, 1995).

Mutagenicity Studies : Trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, a major mutagenic metabolite of 6-nitrochrysene, has been used in Salmonella typhimurium strains TA100 and TA98 for mutagenicity studies (El-Bayoumy & Hecht, 1984).

Environmental Pollutant Studies : Photoirradiation of 6-ethylchrysene leads to lipid peroxidation, indicating its potential as an environmental pollutant (Chen et al., 2007).

Catalysis in Polymerization : Ethylene oligomerization and homopolymerization studies have used catalysts like 2,6-bis(imino)pyridyl iron(II) and cobalt(II), which transform ethylene into linear and branched homopolymers or β-olefins (Bianchini et al., 2006).

High-Pressure Polymerization : High pressure infrared studies of ethylene have shown a polymerization reaction when compressed above certain pressures, producing polyethylene (Chelazzi et al., 2005).

Free Radical Polymerization : The role of chain transfer agents like 4-X-thiophenols in the free radical polymerization of ethylene has been a subject of research (Furuncuoglu et al., 2010).

Ethylene Glycol Applications : Ethylene glycol, an important chemical intermediate, has applications in energy, plastics, automobiles, and chemicals. It's a compound related to ethylene derivatives like this compound (Yue et al., 2012).

Mechanism of Action

Target of Action

6-Ethylchrysene, a representative C2-alkylated polycyclic aromatic hydrocarbon (AlkPAH), primarily targets the P450 and AKR enzymes . These enzymes play a crucial role in the metabolic activation of this compound .

Mode of Action

The interaction of this compound with its primary targets, the P450 and AKR enzymes, leads to its metabolic activation . This activation involves the formation of bis-electrophiles, i.e., a mono-diol-epoxide and a mono-ortho-quinone within the same structure, bis-diol-epoxides, and bis-ortho-quinones .

Biochemical Pathways

The metabolic activation of this compound by P450 and AKR enzymes is followed by metabolic detoxification of the ortho-quinone . This detoxification process involves the interception of its redox cycling capability by catechol-O-methyltransferase and sulfotransferase enzymes . The affected pathways and their downstream effects are yet to be fully understood and are an active area of research.

Pharmacokinetics

Its metabolic activation and subsequent detoxification suggest that it undergoes significant metabolic transformations

Result of Action

The metabolic activation of this compound results in the formation of various metabolites . These include 6-EC-tetraol isomers, O-monomethyl-O-monosulfonated-6-EC-catechol, its monohydroxy products, and N-acetyl-l-cysteine (NAC)-6-EC-ortho-quinone . These metabolites could potentially be used as biomarkers of human exposure to this compound .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its oxidation exhibits slow kinetics, with only 20% reacted by 300 minutes . This suggests that environmental conditions, such as the presence of oxidizing agents, could influence the rate of its metabolic activation and hence its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

6-Ethylchrysene interacts with various enzymes and proteins in biochemical reactions . The metabolism of this compound in human HepG2 cells has been studied, and the metabolites were identified by HPLC-UV-fluorescence detection and LC-MS/MS . Signature metabolites of the diol-epoxide pathway, such as 6-EC-tetraol isomers, were identified . This indicates that this compound plays a role in the diol-epoxide pathway of biochemical reactions.

Cellular Effects

This compound has been shown to have effects on human HepG2 cells . The metabolites of this compound, such as 6-EC-tetraol isomers, were identified in these cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by P450 and AKR enzymes . This activation leads to the formation of bis-electrophiles, such as a mono-diol-epoxide and a mono-ortho-quinone within the same structure, bis-diol-epoxides, and bis-ortho-quinones . These interactions at the molecular level explain how this compound exerts its effects.

Temporal Effects in Laboratory Settings

The identification of its metabolites in human HepG2 cells suggests that it may have long-term effects on cellular function

Metabolic Pathways

This compound is involved in the diol-epoxide pathway of biochemical reactions . It interacts with P450 and AKR enzymes during its metabolic activation

properties

IUPAC Name |

6-ethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-14-13-20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(14)18/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSYTTGSPQNXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181767 | |

| Record name | 6-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2732-58-3 | |

| Record name | 6-Ethylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-ethylchrysene interact with the human body and what are the potential downstream effects?

A1: Research indicates that this compound undergoes metabolic activation in human liver cells (HepG2) through enzymatic processes involving P450 and AKR enzymes []. This activation leads to the formation of reactive metabolites, primarily this compound-tetraol isomers via the diol-epoxide pathway []. Additionally, the ortho-quinone pathway contributes to the formation of O-monomethyl-O-monosulfonated-6-ethylchrysene-catechol, its monohydroxy products, and N-acetyl-l-cysteine (NAC)-6-ethylchrysene-ortho-quinone []. These metabolites highlight potential detoxification mechanisms but also raise concerns about the potential for DNA damage and toxicity, as some of these metabolites are known to be reactive and capable of binding to DNA. Further research is needed to fully elucidate the long-term health effects of this compound exposure.

Q2: What is the environmental fate of this compound and its potential impact on marine organisms?

A2: Studies show that this compound, when part of oil-suspended particulate matter aggregates (OSAs), can be bioaccumulated by marine organisms like the clam Mactra veneriformis []. This bioaccumulation follows a bell-shaped pattern, peaking at around 30 days of exposure []. Interestingly, the accumulation levels are influenced by the activity of specific marine bacteria like Gammaproteobacteria, which play a role in hydrocarbon degradation []. This finding suggests a complex interplay between environmental pollutants, marine organisms, and the microbial community in oil spill scenarios. It underscores the importance of understanding these interactions for effective bioremediation strategies and ecological risk assessment.

Q3: How does the structure of this compound influence its ability to induce lipid peroxidation upon exposure to UVA light?

A3: Research has demonstrated that the position of the ethyl group on the chrysene ring significantly influences the compound's ability to induce lipid peroxidation when exposed to UVA light []. Specifically, this compound exhibits lower lipid peroxidation potential compared to chrysene and other ethylchrysene isomers with the ethyl group at positions 1, 2, 3, 4, or 5 []. This suggests that the C6 position of the ethyl group hinders the photochemical reactions responsible for generating reactive oxygen species that lead to lipid peroxidation. This structure-activity relationship provides valuable insights into the phototoxicity mechanisms of PAHs and can inform risk assessment of environmental pollutants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.